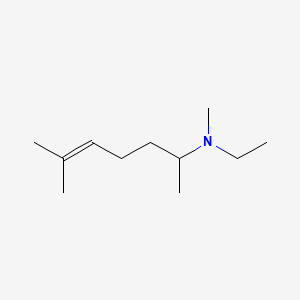
N-Ethyl-N,1,5-trimethyl-4-hexenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 4-hexenylamine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,1,5-trimethyl-4-hexenylamine
- N-Propyl-N,1,5-trimethyl-4-hexenylamine
- N-Butyl-N,1,5-trimethyl-4-hexenylamine
Uniqueness
N-Ethyl-N,1,5-trimethyl-4-hexenylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group contributes to its particular reactivity and interaction with biological targets, differentiating it from other similar compounds .
Properties
CAS No. |
100535-00-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-ethyl-N,6-dimethylhept-5-en-2-amine |
InChI |
InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3 |
InChI Key |
NXJHBKKONNZWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


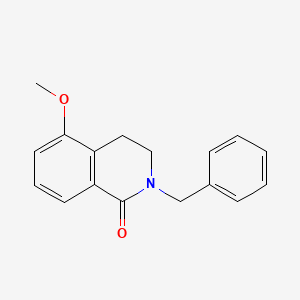
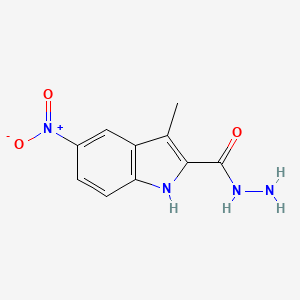
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
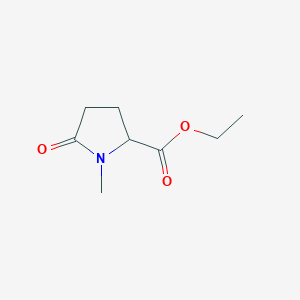
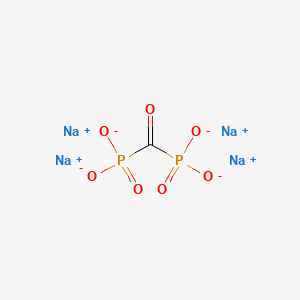
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
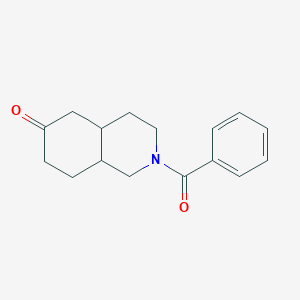
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
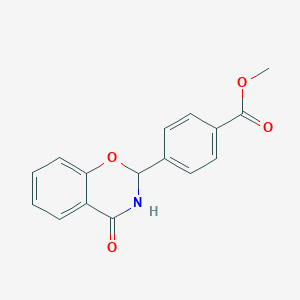
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
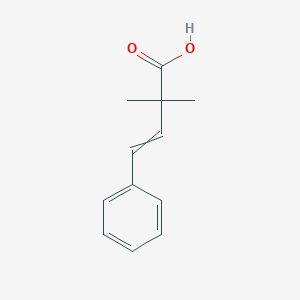
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
